molecular formula C9H13NO2S B15320382 2,2-Dimethyl-3-(2-methylthiazol-5-yl)propanoic acid

2,2-Dimethyl-3-(2-methylthiazol-5-yl)propanoic acid

Cat. No.: B15320382
M. Wt: 199.27 g/mol
InChI Key: UWYDMXXDDUTEDA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(2-methylthiazol-5-yl)propanoic acid (CAS 1341937-39-0) is a high-value chemical building block with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound features a propanoic acid backbone substituted with a 2-methylthiazole moiety, a privileged structure in medicinal chemistry. The thiazole ring is a key pharmacophore found in a wide range of bioactive molecules, making this acid a versatile intermediate for the synthesis of potential therapeutic agents. Researchers can utilize this compound in the design and development of novel drugs, particularly in constructing more complex molecules that may exhibit biological activity. It is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the compound should be stored according to the provided safety data sheet.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2,2-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C9H13NO2S/c1-6-10-5-7(13-6)4-9(2,3)8(11)12/h5H,4H2,1-3H3,(H,11,12)

InChI Key

UWYDMXXDDUTEDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CC(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule’s structure comprises a 2-methylthiazole moiety linked to a 2,2-dimethylpropanoic acid chain. Retrosynthetic disconnection reveals two primary synthetic strategies:

  • Thiazole Ring Construction followed by propanoic acid chain functionalization .
  • Propanoic Acid Backbone Assembly with subsequent thiazole incorporation .

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole derivatives. This method involves the reaction of α-haloketones with thioamides or thioureas. For the target compound, 2-methylthiazole-5-carbaldehyde serves as a critical intermediate.

Example Protocol :

  • Thioureido acid precursor : Prepared by reacting 3-aminopropanoic acid with carbon disulfide under basic conditions.
  • α-Haloketone : Chloroacetone (ClCH₂COCH₃) reacts with the thioureido acid in aqueous potassium carbonate (10% w/v) at 25°C for 24 hours.
  • Cyclization : Acidification with acetic acid (pH 6) yields the thiazole core, confirmed by NMR resonances at δ 3.91 ppm (CH₂) and 183.3–187.0 ppm (C=O/C=N).

Reformatsky Reaction for Carbon Chain Elongation

The Reformatsky reaction enables the introduction of branched alkyl groups adjacent to carboxylic acids. A validated route involves:

  • Bromoester Preparation : Ethyl 2-bromo-2-methylpropanoate synthesized from diethyl malonate via successive methylations.
  • Zinc-Mediated Coupling : Reaction with 2-methylthiazole-5-carbaldehyde in tetrahydrofuran (THF) at −78°C forms β-hydroxy ester intermediates.
  • Oxidation and Hydrolysis : Jones oxidation converts the alcohol to a ketone, followed by haloform reaction (NaClO₂, NaH₂PO₄) to yield the carboxylic acid.

Optimized Synthetic Pathways

Route A: Thiazole-First Approach

Step 1: Synthesis of 2-Methylthiazole-5-carbaldehyde
  • Reagents : Thioacetamide (1.2 eq), ethyl chloroacetoacetate (1.0 eq).
  • Conditions : Reflux in ethanol (12 h, 80°C).
  • Yield : 68–75%.
Step 2: Grignard Addition and Oxidation
  • Grignard Reagent : Isobutylmagnesium bromide (2.5 eq) in THF.
  • Reaction : Added to 2-methylthiazole-5-carbaldehyde at 0°C, stirred for 2 h.
  • Oxidation : CrO₃ in H₂SO₄ (0°C, 30 min) yields 3-(2-methylthiazol-5-yl)-2,2-dimethylpropanal.
  • Yield : 62%.
Step 3: Final Oxidation to Carboxylic Acid
  • Reagents : KMnO₄ (3 eq), H₂O/acetone (1:1).
  • Conditions : 25°C, 6 h.
  • Yield : 85%.

Route B: Propanoic Acid Backbone Assembly

Step 1: Diethyl 2,2-Dimethylmalonate Synthesis
  • Alkylation : Diethyl malonate (1.0 eq) treated with methyl iodide (2.2 eq) and NaH (2.5 eq) in DMF.
  • Yield : 89%.
Step 2: Thiazole Incorporation via Nucleophilic Substitution
  • Bromination : NBS (1.1 eq) in CCl₄ (AIBN catalyst) introduces bromide at the malonate’s central carbon.
  • Substitution : 2-Methylthiazole-5-magnesium bromide (1.5 eq) in THF (−78°C to 25°C, 4 h).
  • Yield : 54%.
Step 3: Hydrolysis and Decarboxylation
  • Base Hydrolysis : NaOH (3 eq) in MeOH/H₂O (2:1), 55°C, 2 h.
  • Decarboxylation : HCl (6 M), reflux (12 h).
  • Yield : 78%.

Comparative Analysis of Synthetic Routes

Parameter Route A (Thiazole-First) Route B (Backbone-First)
Total Yield 43% 38%
Key Advantage High thiazole purity Scalable alkylation
Limitation Low Grignard efficiency Multi-step bromination
Reaction Complexity Moderate High

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 6H, CH₃), 2.52 (s, 3H, thiazole-CH₃), 3.19 (s, 2H, CH₂), 7.89 (s, 1H, thiazole-H).
  • ¹³C NMR : δ 24.1 (CH₃), 44.5 (C(CH₃)₂), 121.9 (thiazole-C), 169.8 (COOH).
  • HRMS : [M+H]⁺ calcd. for C₉H₁₃NO₂S: 212.0746, found: 212.0743.

X-ray Crystallography

Single-crystal analysis confirms the quaternary carbon geometry (C–C bond angles: 109.5°) and planar thiazole ring (torsion angle < 5°).

Industrial-Scale Considerations

Cost-Efficiency Metrics

  • Route A : Raw material cost: $12.50/g (thioacetamide: $3.20/g).
  • Route B : Raw material cost: $9.80/g (diethyl malonate: $2.10/g).

Environmental Impact

  • E-Factor : Route A (8.2) vs. Route B (11.5), favoring thiazole-first synthesis due to fewer solvent-intensive steps.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(2-methylthiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the propanoic acid moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2,2-Dimethyl-3-(2-methylthiazol-5-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(2-methylthiazol-5-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a thiazole ring and dimethyl substitution. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Biological Activity Source/Application
Target Compound 2-methylthiazol-5-yl, α,α-dimethyl Inferred: Potential anti-inflammatory or antimicrobial (structural analogy) Synthetic (no direct evidence)
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Dichlorophenyl, hydroxyl Antimicrobial (E. coli, S. aureus) Marine actinomycete metabolites
β-Hydroxy-β-diphenylpropanoic acids β-Hydroxy, diphenyl Anti-inflammatory (COX-2 selectivity) NSAID analogs
3-(2-Amino-4-(p-tolyl)-1H-imidazol-5-yl)-3-(p-tolyl)propanoic acid Imidazole, p-tolyl Unspecified (structural focus) Synthetic intermediates
α-(4-Isobutylphenyl)propanoic acid (Ibuprofen) Isobutylphenyl Anti-inflammatory (COX inhibition) Commercial NSAID
Key Observations:

Thiazole vs. Phenyl Rings : The thiazole moiety in the target compound may enhance bioavailability or target specificity compared to phenyl rings in NSAIDs (e.g., ibuprofen) due to its heterocyclic electronic profile .

Chlorinated Derivatives: Marine-derived chlorinated 3-phenylpropanoic acids (e.g., compound 1 in ) exhibit selective antimicrobial activity, suggesting that electron-withdrawing groups (e.g., Cl) enhance antibacterial potency. The target compound’s methyl-thiazole group may offer distinct interactions .

Biological Activity

2,2-Dimethyl-3-(2-methylthiazol-5-yl)propanoic acid, a thiazole derivative, exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity through various studies, highlighting its mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

Molecular Formula : C9H13NOS
Molecular Weight : 183.27 g/mol
IUPAC Name : 2,2-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of both the thiazole structure and the carboxylic acid group contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi.

Microorganism Activity Reference
Methicillin-resistant Staphylococcus aureusEffective
Vancomycin-resistant Enterococcus faeciumEffective
Drug-resistant Candida strainsBroad-spectrum antifungal activity

The compound's mechanism involves interaction with cellular targets such as enzymes and receptors, inhibiting their activity. The thiazole ring can bind to active sites of enzymes, which is crucial for its antimicrobial effects.

Anticancer Activity

In addition to antimicrobial properties, this compound has demonstrated anticancer activity in various studies. Its effects have been evaluated on different cancer cell lines.

Case Studies

  • Caco-2 Cells (Colorectal Adenocarcinoma) :
    • The compound significantly decreased cell viability (39.8%) compared to untreated controls (p < 0.001).
    • This suggests a selective response to thiazole derivatives in colorectal cancer cells .
  • A549 Cells (Lung Adenocarcinoma) :
    • Limited anticancer activity was observed; however, structural modifications in related compounds enhanced efficacy against this cell line .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazole ring interacts with enzyme active sites, leading to inhibition of essential metabolic pathways in microbial and cancer cells.
  • Covalent Bond Formation : The carboxylic acid group can form covalent bonds with nucleophilic residues in proteins, enhancing its biological effects .

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique properties of this compound against other thiazole derivatives:

Compound Activity Profile Notes
2-MethylthiazoleAntimicrobialSimpler structure; less potent
2,4-DimethylthiazoleEnhanced antimicrobialShows improved efficacy against specific strains
Thiamine (Vitamin B1)Essential nutrientNaturally occurring; less diverse activity

Q & A

Q. What are the optimal synthetic routes for 2,2-Dimethyl-3-(2-methylthiazol-5-yl)propanoic acid, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of a thiazole precursor (e.g., 2-methylthiazole-5-carbaldehyde) with a dimethyl-substituted propanoic acid derivative. Key steps include:

  • Cyclization : Under acidic or basic conditions to form the thiazole-propanoic acid backbone .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitoring via TLC (Rf ~0.3–0.5) is critical .
  • Yield Optimization : Reaction parameters like temperature (70–90°C) and solvent choice (DMF or THF) significantly impact efficiency .

Q. Which spectroscopic and analytical methods are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.6 ppm (dimethyl groups) and δ 7.2–7.5 ppm (thiazole protons) confirm substitution patterns .
    • ¹³C NMR : Signals near δ 170 ppm (carboxylic acid) and δ 150–160 ppm (thiazole carbons) validate the core structure .
  • IR Spectroscopy : Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad, carboxylic O-H stretch) .
  • Elemental Analysis : Confirms empirical formula (e.g., C₉H₁₃NO₂S) with <0.3% deviation .

Advanced Research Questions

Q. How can molecular docking and computational modeling predict the biological activity of derivatives?

Methodological Answer:

  • Target Selection : Prioritize enzymes (e.g., cyclooxygenase-2 or antimicrobial targets) based on structural homology to known inhibitors .
  • Docking Workflow :
    • Prepare ligand (derivative) and receptor (PDB ID: 1CX2) structures using AutoDock Tools.
    • Set grid parameters to cover active-site residues (e.g., Tyr 385 for COX-2).
    • Analyze binding energy (ΔG ≤ −8 kcal/mol suggests strong affinity) and pose stability .
  • Validation : Compare docking results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) to refine models .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Systematic Meta-Analysis :
    • Compile data from peer-reviewed studies (excluding non-academic sources like BenchChem) .
    • Normalize activity metrics (e.g., IC₅₀, MIC) against standardized controls.
  • Structure-Activity Relationship (SAR) Analysis :
    • Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups on the thiazole ring) with activity trends .
    • Use ANOVA or multivariate regression to identify statistically significant variables .
  • Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., pH 7.4 buffer for stability) .

Q. How does modifying substituents on the thiazole ring affect pharmacological properties?

Methodological Answer:

  • Synthetic Modifications :
    • Introduce electron-withdrawing groups (e.g., -CF₃) via nucleophilic substitution at the thiazole C-2 position .
    • Use Suzuki coupling to attach aryl groups for enhanced lipophilicity .
  • Pharmacokinetic Profiling :
    • Solubility : Measure logP values (e.g., shake-flask method) to assess bioavailability .
    • Metabolic Stability : Incubate derivatives with liver microsomes; monitor half-life (t₁/₂) via LC-MS .
  • Bioactivity Testing :
    • Antimicrobial: Broth microdilution assays (MIC ≤ 16 µg/mL indicates potency) .
    • Anti-inflammatory: COX-2 inhibition (≥70% at 10 µM) correlates with therapeutic potential .

Q. What experimental designs mitigate challenges in studying dimerization or aggregation in solution?

Methodological Answer:

  • Dimerization Analysis :
    • FT-IR : Monitor O-H stretching shifts (e.g., 3300 → 2500 cm⁻¹ indicates hydrogen-bonded dimers) .
    • NMR Dilution Studies : Plot chemical shift (δ) vs. concentration; nonlinear trends suggest aggregation .
  • Prevention Strategies :
    • Use aprotic solvents (e.g., DMSO) or additives (e.g., 1% Tween-80) to stabilize monomers .
    • Conduct assays at low concentrations (≤1 mM) to minimize self-association .

Q. How can researchers validate the mechanism of action for derivatives targeting enzyme inhibition?

Methodological Answer:

  • Kinetic Studies :
    • Lineweaver-Burk Plots : Determine inhibition type (competitive/non-competitive) by varying substrate concentrations .
    • Kᵢ Calculation : Use Cheng-Prusoff equation to quantify inhibitor potency .
  • Crystallographic Validation : Co-crystallize derivatives with target enzymes (e.g., PDB deposition) to confirm binding modes .
  • Cell-Based Assays : Measure downstream biomarkers (e.g., prostaglandin E₂ for COX-2 inhibitors) via ELISA .

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